![molecular formula C18H21N3O3S2 B3004924 Ethyl (5-(2-(benzylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1351612-00-4](/img/structure/B3004924.png)

Ethyl (5-(2-(benzylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

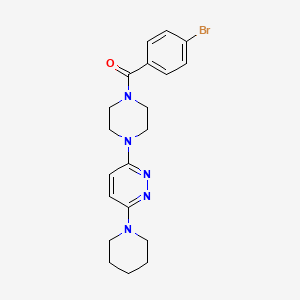

The compound of interest, ethyl (5-(2-(benzylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate, is a derivative of thiazolo[5,4-c]pyridine, which is a heterocyclic compound. This class of compounds has been studied for various biological activities, including anticancer and antimicrobial properties. The structure of the compound suggests that it may interact with biological targets such as cellular tubulin, which is a common mechanism for anticancer agents .

Synthesis Analysis

The synthesis of related thiazolo[5,4-c]pyridine derivatives typically involves the use of amino esters as starting materials. For example, ethyl 2-amino-4-methylthiazol-5-carboxylate was used as a starting material to synthesize a range of carbamate compounds with potential antimicrobial activity . Similarly, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate served as a precursor for the synthesis of pyridothienopyrimidine derivatives . These methods often involve reactions with isothiocyanates or chloroformates, followed by cyclization reactions to form the desired heterocyclic frameworks.

Molecular Structure Analysis

The molecular structure of thiazolo[5,4-c]pyridine derivatives is characterized by a fused heterocyclic system that can be further functionalized. The presence of a carbamate group is crucial for biological activity, as demonstrated by studies showing that alterations in this group can significantly affect the compound's activity . The carbamate moiety is typically introduced through reactions with ethylchloroformate or similar reagents.

Chemical Reactions Analysis

The chemical reactivity of thiazolo[5,4-c]pyridine derivatives is influenced by the presence of functional groups such as amino, carbamate, and isothiocyanate. These groups can participate in various chemical reactions, including cyclization and nucleophilic substitution, to yield a diverse array of heterocyclic compounds . The reactivity can be tailored to synthesize compounds with desired biological properties, such as hypnotic or antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[5,4-c]pyridine derivatives are determined by their molecular structure. The presence of heteroatoms such as nitrogen, sulfur, and oxygen within the heterocyclic system can influence properties like solubility, melting point, and stability. The carbamate group, in particular, is known to be important for the solubility and bioavailability of these compounds . The modifications on the carbamate group can also affect the lipophilicity, which is an important factor for the compound's ability to cross cell membranes and reach its biological targets.

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their degree . This reaction involves a resonance-stabilized carbocation , which could potentially interact with the compound’s targets.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with similar compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

ethyl N-[5-(2-benzylsulfanylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S2/c1-2-24-18(23)20-17-19-14-8-9-21(10-15(14)26-17)16(22)12-25-11-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXSPHPUNHAELZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3004841.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3004843.png)

![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/no-structure.png)

![4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide](/img/structure/B3004849.png)

![2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3004852.png)

![2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3004855.png)

![6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004857.png)

![2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride](/img/structure/B3004858.png)

![3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3004860.png)

![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B3004863.png)